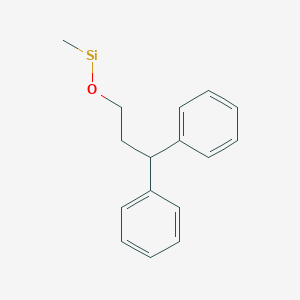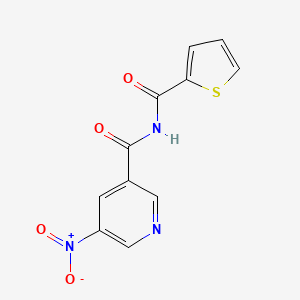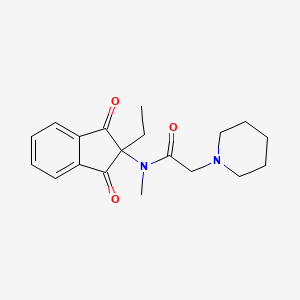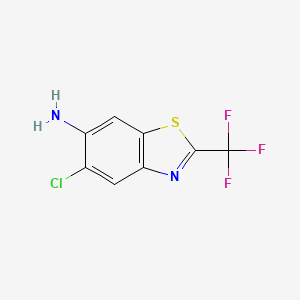
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a methyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide typically involves the reaction of 1-methylpyridinium iodide with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, chloride
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, bromide
- Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, fluoride
Uniqueness
Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is unique due to its specific iodide substitution, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and fluoride counterparts. This uniqueness makes it valuable in specific applications where iodide’s properties are advantageous.
Properties
CAS No. |
60553-34-6 |
|---|---|
Molecular Formula |
C10H14INO2 |
Molecular Weight |
307.13 g/mol |
IUPAC Name |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RDEFYHXSFIJFQB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)





![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)

phosphanium iodide](/img/structure/B14607882.png)

